Product packaging for Ferric Pyrophosphate(Cat. No.:CAS No. 10058-44-3)

Ferric Pyrophosphate

货号: B159122
CAS 编号: 10058-44-3
分子量: 745.21 g/mol
InChI 键: CADNYOZXMIKYPR-UHFFFAOYSA-B
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

This compound in Food Fortification Programs

Food fortification is a widely adopted strategy to combat iron deficiency anemia, a prevalent global health issue. This compound is considered a promising iron source for this purpose, particularly in food vehicles where other iron compounds may cause undesirable changes. acs.orgnih.gov

Effectiveness of this compound Fortification in Diverse Food Matrices

This compound is frequently used in the fortification of various food matrices, including infant cereals, chocolate drink powders, bouillon cubes, and extruded fortified rice grains, due to its ability to avoid causing unacceptable color or flavor changes. nih.govmdpi.comcore.ac.uk Its white to yellowish-white color makes it particularly useful in light-colored foods like rice and wheat. wbcil.comnih.govexportersindia.com

While FePP offers advantages in terms of sensory properties, its bioavailability can be lower compared to more soluble iron compounds like ferrous sulfate. mdpi.comlipotech.com.ar Studies have shown that the relative bioavailability (RBV) of FePP can vary significantly depending on the food matrix and the presence of absorption enhancers or inhibitors. nih.govresearchgate.net For instance, in a wheat-milk infant cereal, the geometric mean iron absorption from micronized dispersible this compound (MDFP) was 2.0% compared to 3.2% from ferrous sulfate, resulting in an RBV of 62. nih.govresearchgate.net In rice meals, the RBV of MDFP was even lower, ranging from 15 to 24 depending on whether it was added at the time of feeding or extruded into artificial rice grains. nih.govresearchgate.net

Strategies to improve FePP bioavailability in diverse food matrices have been explored. The addition of ascorbic acid (vitamin C) has been shown to increase iron absorption from FePP. acs.orgnih.govresearchgate.net For example, adding ascorbic acid at a 4:1 molar ratio to iron increased absorption from MDFP in a wheat-milk cereal from 2.0% to 5.8%. nih.govresearchgate.net Reducing particle size, such as using micronized forms of FePP, has also been investigated to enhance bioavailability. nih.govlipotech.com.ar Additionally, the inclusion of sodium pyrophosphate has shown potential to improve iron bioavailability from FePP-fortified bouillon cubes by forming soluble complexes with iron. researchgate.net

Despite challenges with bioavailability in certain matrices, FePP's stability and minimal sensory impact make it a valuable fortificant for products like extruded rice kernels, where it is reported to be the only iron compound that does not cause color change. nih.gov

Research on the Impact of Fortified Foods on Iron Status Biomarkers

Research has evaluated the impact of FePP-fortified foods on iron status biomarkers such as hemoglobin, ferritin, and transferrin saturation. While the effectiveness can be influenced by factors like the food vehicle, fortification level, and the iron status of the population, studies have demonstrated positive effects. mdpi.comharvestplus.org

A meta-analysis of controlled trials on iron-fortified rice, which can be fortified with FePP, showed a significant increase in hemoglobin levels (mean difference of 0.53 g/dl) compared to control groups. nih.gov However, this meta-analysis did not observe a significant effect on serum ferritin or transferrin levels. nih.gov

Studies specifically using FePP fortification have yielded varying results depending on the food matrix and study population. In a study involving Spanish iron-deficient women consuming a microencapsulated iron pyrophosphate-fortified fruit juice, significant improvements were observed in several iron status biomarkers over 16 weeks. Ferritin levels were higher in the fortified group after 4 weeks and became 80% higher than the placebo group after 16 weeks. researchgate.netcsic.es Transferrin saturation also increased, while transferrin decreased. researchgate.netcsic.es Hemoglobin, hematocrit, and MCV increased after 12 weeks. researchgate.netcsic.es

However, a study in young children consuming FePP-fortified milk showed low iron absorption (2.1%) compared to ferrous sulfate (6.24%), with an RBV of 33%. mdpi.com This suggests that the effectiveness of FePP in improving iron status can be highly dependent on the food matrix.

The influence of inflammation on iron absorption is also a critical factor, particularly in populations with a high prevalence of infections. Inflammation can inhibit iron absorption, potentially affecting the efficacy of fortification programs regardless of the iron compound used. mdpi.com

Here is a summary of selected research findings on the impact of FePP fortification on iron status biomarkers:

Study Population and Food MatrixIron Compound(s) StudiedKey Biomarker FindingsRelative Bioavailability (RBV) vs. Ferrous Sulfate (if available)Citation
Young women, Wheat-milk infant cerealMDFP, Ferrous SulfateGeometric mean iron absorption: MDFP 2.0%, FeSO4 3.2%. With Ascorbic Acid: MDFP 5.8%, FeSO4 14.8%.RBV = 62 (without AA), RBV = 39 (with AA) nih.govresearchgate.net
Young women, Rice mealMDFP, Ferrous SulfateGeometric mean iron absorption: MDFP 1.7% (added), 3.0% (extruded); FeSO4 11.6% (unprocessed).RBV = 15 (added), RBV = 24 (extruded) nih.govresearchgate.net
Spanish iron-deficient women, Fortified fruit juiceMicroencapsulated Iron PyrophosphateIncreased ferritin, transferrin saturation, hemoglobin, hematocrit, MCV; decreased transferrin, sTfR, ZnPP.Not specified researchgate.netcsic.es
Children (3-6 years), Milk drinkFePP, Ferrous Sulfate, FAPGeometric mean iron absorption: FePP 2.1%, FeSO4 6.24%. Fe absorption from FePP significantly lower than FeSO4.RBV = 33 mdpi.com
Individuals > 6 months, Iron-fortified riceVarious (can include FePP)Significant increase in hemoglobin (0.53 g/dl); no significant effect on serum ferritin or transferrin levels (Meta-analysis).Not applicable (meta-analysis of various studies/compounds) nih.gov

Note: RBV values are relative to ferrous sulfate.

These findings highlight that while FePP can be effective in improving iron status biomarkers, its efficacy is influenced by the food matrix and formulation, emphasizing the importance of considering these factors in fortification programs.

Therapeutic Applications of this compound in Iron Deficiency Anemia Management

Beyond fortification, this compound is used as a therapeutic agent to manage iron deficiency anemia, particularly in specific clinical settings. researchgate.net It is an iron replacement product intended for the treatment of iron loss or iron deficiency. mdpi.com

Efficacy in Chronic Kidney Disease Patients Undergoing Hemodialysis

Patients with chronic kidney disease (CKD) who are dependent on hemodialysis frequently develop anemia due to iron deficiency. nih.gov this compound citrate, administered via the dialysate, has emerged as an effective treatment for maintaining iron balance and hemoglobin levels in this patient population. nih.govimrpress.com This method of delivery allows for the direct administration of iron to transferrin, bypassing the reticuloendothelial system. researchgate.net

Several multicenter, randomized, placebo-controlled clinical trials have demonstrated the efficacy of this compound citrate in hemodialysis patients. The PRIME study, a 9-month trial, showed that patients receiving this compound citrate in their dialysate had a significant 35% reduction in the prescribed dose of erythropoiesis-stimulating agents (ESAs) compared to the placebo group. nih.gov Furthermore, the use of intravenous iron was reduced by 51% in the this compound citrate group. nih.gov

The CRUISE 1 and 2 studies, which were Phase 3 trials, also confirmed the efficacy of soluble this compound. nin.res.in In these studies, the mean hemoglobin level was maintained from baseline to the end of treatment in the group receiving this compound via dialysate, whereas it decreased in the control group. imrpress.com

Table 3: Key Efficacy Endpoints from Clinical Trials of this compound Citrate in Hemodialysis Patients

Study Primary Endpoint Key Findings
PRIME Study Percentage change from baseline in prescribed ESA dose 35% reduction in prescribed ESA dose in the FPC group compared with placebo. nih.gov
Intravenous iron use 51% less intravenous iron used in the FPC group. nih.gov
CRUISE 1 & 2 Change from baseline in hemoglobin (Hgb) Hgb levels were maintained in the FPC group, while they decreased by 0.4 g/dL in the placebo group (P < 0.001). imrpress.com

FPC: this compound Citrate; ESA: Erythropoiesis-Stimulating Agent

These studies collectively establish that the administration of this compound citrate via dialysate is an effective method for maintaining hemoglobin levels and reducing the need for other anemia treatments in patients with hemodialysis-dependent chronic kidney disease. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe4O21P6 B159122 Ferric Pyrophosphate CAS No. 10058-44-3

属性

IUPAC Name

iron(3+);phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADNYOZXMIKYPR-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe4(P2O7)3, Fe4O21P6
Record name iron(III) pyrophosphate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047600
Record name Iron(III) pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline]
Record name Ferric pyrophosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5300
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble after treatment with citric acid and sodium hydroxyde
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10058-44-3, 10402-25-2
Record name Ferric pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, iron(3+) salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diphosphoric acid, iron(3+) salt (3:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, iron(3+) salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron(III) pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrairon tris(pyrophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC PYROPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FERRIC PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes
Record name Ferric pyrophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

20 23 24 25 4.1.3. Population Specific Efficacy of Ferric Pyrophosphate Fortification

Iron Deficiency Anemia

Ferric pyrophosphate serves as an iron replacement product to address iron deficiency. drugs.com It is available in various oral formulations, including tablets and capsules. wbcil.com The ferric (Fe³⁺) state of the iron in this compound contributes to its stability and may lead to better tolerability compared to some ferrous (Fe²⁺) iron salts. wbcil.com

Research on this compound Formulations

Extensive research has been conducted to improve the efficacy and delivery of this compound.

A significant challenge with traditional this compound is its low bioavailability due to poor solubility. rsc.orgchemicalbook.com To address this, innovative formulations have been developed.

Micronized and Dispersible this compound: Research on a micronized, dispersible form of this compound (average particle size 0.3 micrometers) mixed with emulsifiers demonstrated that it was as well absorbed as ferrous sulfate (B86663) in adult women when added to infant cereal and a yogurt drink. cambridge.orgnih.gov This suggests its potential for effective food fortification. cambridge.org

Nanosized this compound: A study investigated the use of nanosized this compound (10-30 nm) as a food fortificant. The rationale is that reducing the particle size increases solubility and, consequently, bioavailability. rsc.org

Sucrosomial® Iron: This is an innovative oral formulation where this compound is protected by a phospholipid bilayer and a sucrester matrix. This structure is designed to enhance absorption. nih.gov Studies suggest that Sucrosomial® Iron has higher bioavailability and better gastrointestinal tolerance compared to conventional iron salts. nih.gov A survey of pregnant women with iron deficiency anemia found that an oral this compound formulation was effective in increasing hemoglobin levels with good patient acceptability. ijss-sn.com

Injectable formulations of this compound have been developed, particularly for patients with chronic kidney disease undergoing hemodialysis.

This compound Citrate (B86180) (FPC): FPC is a complex iron salt that can be administered intravenously or via dialysate during hemodialysis. tandfonline.comdocwirenews.com It donates iron directly to transferrin, the body's iron transport protein. tandfonline.com Clinical trials have shown that FPC is effective in maintaining hemoglobin levels and iron balance in hemodialysis patients. tandfonline.comnih.gov It has been shown to reduce the need for supplemental intravenous iron and erythropoiesis-stimulating agents. nih.govclinsurggroup.us FPC is considered to have a favorable safety profile and is well-tolerated. tandfonline.com

20 28 5.2.2. Modulation of Iron Homeostasis Mechanisms

Regulations in the United States (FDA)

In the United States, the Food and Drug Administration (FDA) lists ferric pyrophosphate as a substance that is Generally Recognized as Safe (GRAS) for its use as a nutrient supplement in food, under the code 21 CFR 184.1304. nih.gov It is available in a Food Chemical Codex (FCC) grade, signifying its suitability for all food, beverage, and nutritional supplement applications. labproservices.com Additionally, a soluble complex, this compound citrate (B86180) (sold under the brand name Triferic), was approved by the FDA for intravenous administration to treat iron loss in certain patient populations, although some of these specific formulations have since been discontinued. drugs.com

Regulations in the European Union (EFSA)

In the European Union, this compound is an approved food additive and is used to fortify foods such as infant cereals. cambridge.org Furthermore, under Regulation (EC) No 1107/2009, the European Commission has approved this compound as a low-risk active substance for use in plant protection products (as a molluscicide). nih.goveuropa.eu

Regulations in Other Regions

The regulatory status of this compound and its complexes is established in various other countries. For instance, in Japan, this compound citrate is categorized as a second-class over-the-counter (OTC) drug. drugbank.comwbcil.com Health Canada has also approved certain this compound-containing products for medical use. wikipedia.org

32 6.2. Mass Spectrometry Based Approaches

Environmental Fate and Impact

As a pesticide (molluscicide), ferric pyrophosphate is noted as a potential groundwater pollutant. herts.ac.uk However, when used in plant protection, it is considered to have a negligible risk to consumers and users, and no secondary poisoning of birds and mammals is anticipated from ingesting slugs and snails that have consumed it. europa.eu

Stability and Degradation

This compound is stable under normal temperature and pressure. ruipugroup.com However, it may decompose at high temperatures, producing ferric oxide and pyrophosphate. ruipugroup.com Its low solubility in water contributes to its stability in food matrices, particularly those with high moisture content. radeeppharma.com The stability of this compound citrate (B86180), a related soluble complex, has been studied, showing good stability in solution. nih.gov

21 7.3.3. Carcinogenic Potential Assessment

General Cardiovascular Considerations

For patients on hemodialysis, traditional intravenous iron therapies have raised concerns about potential risks, including oxidative stress-induced atherosclerosis and cardiovascular events. tandfonline.comnih.gov Ferric pyrophosphate citrate (B86180) is presented as a novel iron replacement product that may mitigate some of these risks. docwirenews.comtandfonline.com Because the iron in FPC is tightly bound, the availability of free iron is limited, which may minimize oxidative damage. nih.gov

Cardiovascular Health Implications in Specific Patient Populations

In patients with hemodialysis-dependent chronic kidney disease (HDD-CKD), anemia management is crucial, and iron therapy is a cornerstone of treatment. tandfonline.com However, conventional intravenous iron oxide nanoparticles can be associated with safety concerns, including potential cardiovascular events. tandfonline.com Clinical trials and post-marketing surveillance of this compound citrate (FPC) have shown that it is well-tolerated and not associated with an increased risk of serious cardiovascular events compared to placebo. docwirenews.comtandfonline.comnih.gov For instance, in one study, the reporting of cardiac events was similar between FPC-treated and placebo-treated patients. nih.gov Furthermore, there is speculation that the pyrophosphate component of FPC may have beneficial effects on vascular calcification, a significant issue in CKD patients, as pyrophosphate is a known inhibitor of calcification. nih.gov

Impact on Infection Rates and Inflammatory Markers

This compound's unique mechanism of action, which involves direct donation of iron to transferrin, is hypothesized to circumvent some of the issues associated with inflammation and infection seen with other forms of iron therapy. tandfonline.comhilarispublisher.com Chronic kidney disease (CKD) is inherently a state of chronic inflammation, characterized by elevated levels of markers like C-reactive protein (CRP) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govmdpi.comnih.gov This inflammatory state can complicate iron metabolism, partly through the action of hepcidin (B1576463), a key regulator of iron availability. nih.govresearchgate.net

Clinical investigations into this compound have focused on whether it exacerbates this underlying inflammation or increases the risk of infection, a concern with high-dose intravenous iron therapies. nih.govd-nb.info

Research Findings on Inflammatory Markers

Studies have consistently shown that this compound does not negatively impact markers of inflammation. tandfonline.comhilarispublisher.com In randomized, placebo-controlled trials, patients treated with this compound citrate (FPC) showed no increases in levels of serum ferritin (which acts as an acute-phase reactant), hepcidin, or other markers of inflammation and oxidative stress when compared to placebo. hilarispublisher.com

Hepcidin is a peptide hormone that plays a central role in regulating iron homeostasis and is stimulated by inflammation, particularly via the IL-6 pathway. nih.govresearchgate.net Elevated hepcidin restricts iron release from macrophages, contributing to functional iron deficiency. researchgate.net Clinical trials have demonstrated that this compound citrate does not increase hepcidin levels. d-nb.info This is a key finding, as it suggests the iron provided by FPC remains available for erythropoiesis even in the inflammatory milieu of hemodialysis patients. tandfonline.com

A summary of findings from key clinical studies regarding inflammatory markers is presented below.

This table is generated based on findings reported in the cited research articles.

Research Findings on Infection Rates

A critical consideration for any iron therapy is the potential to increase infection risk, as iron is an essential nutrient for many pathogens. Research indicates that this compound is not associated with an increased risk of infection. tandfonline.comnih.govdocwirenews.com In placebo-controlled trials, no increase in the incidence of infections was observed in patients receiving this compound citrate compared with those receiving a placebo. hilarispublisher.com

Furthermore, a retrospective observational analysis conducted at a single hemodialysis facility over a two-year period reported a substantial reduction in infection-related outcomes after the facility implemented this compound for all patients.

Table 2: Infection-Related Hospitalizations Before and After Implementation of this compound Citrate (FPC) in a Single Center Study

Outcome Status Observation Citation
Infection-Related Hospitalizations Pre-FPC Implementation Rates were similar to the wider universe of hemodialysis providers as reported in the US Renal Data System (USRDS). clinsurggroup.ussemanticscholar.org

This table is based on data from a retrospective observational analysis and compares the single facility's outcomes to a national database. The study notes the change was associated with reduced need for high-dose intravenous iron. clinsurggroup.ussemanticscholar.org

While these observational findings are promising, they highlight an association and not necessarily a direct causation. clinsurggroup.ussemanticscholar.org Nonetheless, the collective evidence from both controlled trials and post-marketing data suggests that this compound does not elevate the risk of infection and may be associated with a more favorable infection profile compared to traditional high-dose intravenous iron regimens. tandfonline.comhilarispublisher.comclinsurggroup.us

In Vitro Chromosomal Aberration Assays

Research into the genotoxic potential of this compound has included assessments of its ability to induce structural chromosomal damage using in vitro chromosomal aberration assays. fda.gov These tests are a critical component of genotoxicity screening, designed to detect agents that can cause changes in the structure of chromosomes.

Studies have been conducted using Chinese hamster ovary (CHO) cells to evaluate the clastogenic potential of this compound. fda.govnih.govfda.gov The findings from these assays are notable for their dependency on the metabolic conditions of the test system. fda.govnih.govfda.gov When tested in the absence of an external metabolic activation system, this compound citrate was not found to be clastogenic in CHO cells. nih.govfda.govhres.ca

However, in the presence of a metabolic activation system (S9 mix), this compound demonstrated clastogenic effects in the chromosomal aberration assay with CHO cells. fda.govnih.govfda.govhres.cadrugbank.com This suggests that metabolites of the compound, rather than the parent compound itself, may be responsible for the observed chromosomal damage under these specific in vitro conditions. fda.govdrugbank.com

Despite the positive result in the presence of metabolic activation in this specific in vitro test, other genotoxicity tests have produced different outcomes. fda.govnih.gov For instance, this compound was not mutagenic in the bacterial reverse mutation (Ames) test and was not clastogenic in the in vivo mouse micronucleus assay. fda.govnih.govfda.govhres.ca A review by a Joint FAO/WHO Expert Committee on Food Additives also noted that this compound was inactive in test systems using Saccharomyces cerevisiae and Salmonella typhimurium. nih.gov

The table below summarizes the findings from the in vitro chromosomal aberration assays.

Interactive Data Table: In Vitro Chromosomal Aberration Assay for this compound

Test SystemMetabolic ActivationResult
Chinese Hamster Ovary (CHO) CellsWith S9 MixClastogenic fda.govnih.govfda.govhres.cadrugbank.com
Chinese Hamster Ovary (CHO) CellsWithout S9 MixNot Clastogenic fda.govnih.govfda.govhres.ca

Mutagenicity and Fertility Effects Studies

Mutagenicity Studies

The genotoxic potential of this compound has been evaluated in a standard battery of in vitro and in vivo tests. These studies are designed to detect genetic mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test) this compound and its citrate form have been evaluated for their potential to induce gene mutations in bacteria. In the bacterial reverse mutation assay, commonly known as the Ames test, this compound was found to be non-mutagenic. fda.govfda.govnih.govfda.gov This test was conducted using various strains of Salmonella typhimurium and did not show an increase in revertant colonies, both with and without metabolic activation. nih.govnih.gov

In Vitro Chromosomal Aberration Assay The potential for this compound citrate to cause structural chromosomal damage was assessed in an in vitro chromosomal aberration assay using Chinese Hamster Ovary (CHO) cells. fda.govfda.govhres.ca The results showed that the compound was clastogenic, meaning it caused chromosomal aberrations, but only in the presence of metabolic activation (S9). fda.govfda.govfda.govhres.cadrugbank.com In the absence of metabolic activation, this compound citrate was not clastogenic. fda.govfda.govfda.govhres.ca

In Vivo Micronucleus Assay To assess genotoxicity in a whole animal system, an in vivo micronucleus assay was conducted in mouse bone marrow. fda.govfda.gov The micronucleus test detects damage to chromosomes or the mitotic apparatus. toxys.com The results of this assay were negative, indicating that this compound was not clastogenic under these in vivo conditions. fda.govfda.govfda.govhres.ca

Table 1: Summary of Genotoxicity Studies for this compound

TestTest SystemConditionResultCitation
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without metabolic activationNon-mutagenic fda.govfda.govnih.govfda.gov
In Vitro Chromosomal Aberration AssayChinese Hamster Ovary (CHO) cellsWithout metabolic activationNon-clastogenic fda.govfda.govfda.govhres.ca
With metabolic activationClastogenic fda.govfda.govfda.govhres.cadrugbank.com
In Vivo Micronucleus AssayMouse bone marrowIn vivoNon-clastogenic fda.govfda.govfda.govhres.ca
Fertility and Developmental Toxicity Studies

Studies have been conducted in animals to assess the effects of this compound on fertility and embryonic development.

Fertility and Early Embryonic Development In a study on fertility and early embryonic development in rats, this compound citrate was administered intravenously. fda.govfda.gov No adverse effects on fertility or reproduction were observed. fda.govfda.govnih.gov In a combined fertility study involving both male and female rats, intravenous administration of this compound citrate at doses up to 40 mg/kg resulted in no adverse effects on fertility or reproductive parameters. fda.govnih.gov

Embryo-Fetal Developmental Toxicity The potential for developmental toxicity was investigated in pregnant rats and rabbits during the period of organogenesis. fda.govnih.gov In these studies, intravenous administration of this compound citrate did not cause maternal or developmental toxicity at doses up to 30 mg/kg/day in rats and 20 mg/kg/day in rabbits. fda.govnih.gov

However, at maternally toxic dose levels, adverse embryo-fetal effects were observed. In rats, a dose of 90 mg/kg/day resulted in post-implantation loss, early resorptions, abnormal placentae, decreased fetal body weight, and fetal head and vertebral malformations. fda.govnih.govwbcil.com In rabbits, vertebral malformations occurred at a dose of 40 mg/kg/day. fda.govnih.govwbcil.com

Pre- and Post-Natal Development A pre- and post-natal development study was conducted in pregnant rats with intravenous doses of this compound citrate up to 90 mg/kg/day. fda.govnih.gov The maternally toxic dose of 90 mg/kg/day led to a reduction in the number of live offspring and lower body weights of the offspring. fda.govnih.gov There were no adverse effects on the survival of offspring at doses up to 30 mg/kg/day. fda.govnih.gov Furthermore, no adverse effects on behavior, sexual maturation, or reproductive parameters of the offspring were noted at any dose level tested. fda.govnih.gov

Table 2: Summary of Fertility and Developmental Toxicity Studies for this compound Citrate

Study TypeSpeciesKey FindingsCitation
Fertility and Early Embryonic DevelopmentRatNo adverse effects on fertility or reproduction up to maternally toxic doses (40 mg/kg). fda.govfda.govnih.govmedscape.com
Embryo-Fetal DevelopmentRatNo maternal or developmental toxicity up to 30 mg/kg/day. Effects such as post-implantation loss and fetal malformations observed at the maternally toxic dose of 90 mg/kg/day. fda.govnih.govwbcil.com
RabbitNo maternal or developmental toxicity up to 20 mg/kg/day. Vertebral malformations observed at the maternally toxic dose of 40 mg/kg/day. fda.govnih.govwbcil.com
Pre- and Post-Natal DevelopmentRatReduced number of live offspring and lower offspring body weights at the maternally toxic dose of 90 mg/kg/day. No adverse effects on offspring survival, behavior, sexual maturation, or reproductive parameters at doses up to 30 mg/kg/day. fda.govnih.gov

Drug-Nutrient and Drug-Drug Interaction Research

Research into the interactions of this compound has identified several potential drug and nutrient interactions, primarily affecting absorption.

No formal clinical drug-drug interaction studies have been conducted for this compound citrate. hres.ca However, based on its properties and in vitro studies, certain interactions are predicted or have been observed. Since endogenous iron is not metabolized by cytochrome P450 enzymes, interactions via this pathway are not expected. hres.ca

Drug Interactions:

The absorption of this compound can be decreased by a number of medications, potentially reducing its efficacy. These include:

Antacids and Acid Reducers: Aluminum hydroxide, calcium acetate, calcium carbonate, calcium chloride, calcium citrate, calcium polycarbophil, cimetidine, esomeprazole, famotidine, hydrotalcite, and nizatidine (B1679011) can decrease the absorption of this compound. drugbank.com

Other Iron Compounds: The presence of other iron-containing products, such as ferric ammonium (B1175870) citrate, ferric sulfate (B86663), ferrous bisglycinate, ferrous fumarate, ferrous gluconate, iron dextran, iron isomaltoside 1000, iron polymaltose, and iron sucrose (B13894), can reduce the absorption of this compound citrate. drugbank.comdrugbank.com

Certain Antibiotics: Quinolone antibiotics like cinoxacin, ciprofloxacin, delafloxacin, enoxacin, flumequine, grepafloxacin, levofloxacin, lomefloxacin, moxifloxacin, and nalidixic acid can have their absorption decreased by this compound. drugbank.com Similarly, the absorption of doxycycline (B596269) and cefdinir (B1668824) may be reduced. drugbank.compdr.net

Other Medications: The absorption of several other drugs may be decreased by this compound, including carbidopa, deferiprone, dolutegravir, eltrombopag (B601689), levothyroxine, lipoic acid, and mycophenolate. drugbank.compdr.net Conversely, medications like eltrombopag, which chelates polyvalent cations, can significantly decrease the systemic exposure to eltrombopag when taken with iron supplements. pdr.net

In vitro studies have shown that this compound citrate does not interfere with the pharmacodynamic actions of unfractionated heparin (UFH) or low molecular weight heparins like enoxaparin or dalteparin. hres.cafirstwordpharma.com

Nutrient Interactions:

The interaction between this compound and other nutrients has also been a subject of study.

Phosphates: High intakes of phosphates, found in some dietary supplements and food additives, may interfere with the absorption of trace nutrients like iron by forming insoluble complexes in the gut. pdr.net

Vitamin C (L-Ascorbic Acid): One study investigated the use of sucrosomial this compound combined with L-ascorbic acid, suggesting that this combination could ameliorate iron status. mdpi.com

Food Components: this compound's poor solubility means it often exists as fine particles in food. ruipugroup.com This can sometimes affect the texture of food products. ruipugroup.com It may also interact with components like proteins or starch in baked goods, potentially influencing the final product's texture. ruipugroup.com Encapsulation of this compound, while potentially reducing sensory changes in food, might also affect its bioavailability. microferr.comresearchgate.net

Summary of this compound Interactions

Interacting Substance Class Examples Effect
Antacids/Acid Reducers Calcium Carbonate, Esomeprazole Decreased absorption of this compound drugbank.com
Other Iron Compounds Ferrous Sulfate, Iron Dextran Decreased absorption of this compound citrate drugbank.comdrugbank.com
Quinolone Antibiotics Ciprofloxacin, Levofloxacin Decreased absorption of the antibiotic drugbank.com
Other Medications Levodopa, Mycophenolate Decreased absorption of the interacting drug pdr.net
Phosphates Dietary supplements with high phosphate Potential for decreased iron absorption pdr.net

Regulatory Considerations and Pharmacovigilance of this compound Products

The regulatory landscape for this compound is multifaceted, with approvals spanning its use as a pharmaceutical agent, a food additive, and even a pesticide. Accompanying these approvals are rigorous pharmacovigilance and post-marketing surveillance activities to ensure ongoing safety and efficacy.

Regulatory Status and Approvals

This compound and its citrate form have been evaluated and approved by major regulatory bodies worldwide for various applications.

In the United States , the Food and Drug Administration (FDA) has affirmed this compound as Generally Recognized as Safe (GRAS) for its use as a nutrient supplement in food, as codified under 21 CFR 184.1304. nih.govfda.govmfc.co.jpruipugroup.comfda.gov This status allows its use in various food products to combat iron deficiency. ruipugroup.comsudeeppharma.com As a therapeutic agent, the FDA approved this compound citrate (FPC) on January 23, 2015. drugs.com Marketed under the brand name Triferic®, it is indicated for the replacement of iron to maintain hemoglobin in adult patients with hemodialysis-dependent chronic kidney disease (HDD-CKD). drugs.commanagedhealthcareexecutive.commedicalletter.orgpahealthwellness.com The FDA has also published draft guidance for generic versions of this compound citrate to facilitate their development and review. fda.gov

In the European Union , the European Commission approved this compound as a low-risk active substance for use in plant protection products, specifically as a molluscicide, under Regulation (EC) No 1107/2009. nih.goveuropa.eueuropa.eu This approval was granted on July 13, 2020, and is valid until August 3, 2035. nih.govherts.ac.uk Furthermore, the European Food Safety Authority (EFSA) has recognized iron pyrophosphate as a safe food additive. sabm.org The European Medicines Agency (EMA) has reviewed this compound citrate under a paediatric investigation plan for therapeutic use in haematology and uro-nephrology. nih.gov

Other international regulatory bodies have also approved this compound for use. In Japan , it is listed as a designated food additive. ffcr.or.jp this compound citrate is also categorized as a second-class over-the-counter (OTC) drug in Japan. wbcil.comnewdrugapprovals.org Similarly, India's Food Safety and Standards Authority (FSSAI) permits the use of this compound as a source of iron fortification in foods like fortified rice and vegetable oil. ruipugroup.comfssai.gov.in In Canada , Health Canada has approved Triferic AVNU (this compound citrate) and has reviewed the associated Risk Management Plan (RMP). newdrugapprovals.org

The following table summarizes the key regulatory approvals for this compound products.

Table 1: International Regulatory Status of this compound

Regulatory Body Product/Use Status Regulation/Approval Date
U.S. FDA This compound Generally Recognized as Safe (GRAS) 21 CFR 184.1304 nih.govfda.gov
U.S. FDA This compound Citrate (Triferic®) Approved Drug January 23, 2015 drugs.com
European Commission This compound Approved Low-Risk Pesticide Regulation (EU) 2020/1018 (July 13, 2020) europa.eueuropa.eu
EFSA (EU) Iron Pyrophosphate Safe Food Additive sabm.org
EMA (EU) This compound Citrate Paediatric Investigation Plan Agreed August 15, 2018 nih.gov
Health Canada This compound Citrate (Triferic AVNU) Approved Drug with RMP newdrugapprovals.org
Japan MHLW This compound Designated Food Additive ffcr.or.jp
FSSAI (India) This compound Approved for Food Fortification Food Safety and Standards Regulations, 2018 fssai.gov.in

Pharmacovigilance and Post-Marketing Surveillance

Post-marketing surveillance and data from extensive clinical trials are crucial for monitoring the long-term safety of this compound products, particularly the intravenously administered this compound citrate (FPC).

Clinical studies and post-marketing data have not associated FPC with an increased risk of infection, inflammation, or iron overload. nih.govtandfonline.comdocwirenews.comresearchgate.net Upon its initial approval, the FDA did not request additional post-marketing studies, indicating confidence in the pre-existing safety and pharmacovigilance data. fda.govfda.gov

The following table outlines key findings from pharmacovigilance activities for this compound citrate.

Table 2: Summary of Pharmacovigilance Findings for this compound Citrate (FPC)

Finding Source Details
General Tolerability Clinical Studies & Post-Marketing Surveillance FPC is well-tolerated with a safety profile similar to placebo. managedhealthcareexecutive.comtandfonline.comdocwirenews.com
Hypersensitivity Reactions Clinical Program Data & RMP Identified as a risk, but incidence is low (0.1% non-serious cases in trials) with no reported anaphylaxis. newdrugapprovals.org
Infection & Inflammation Risk Clinical Studies & Post-Marketing Surveillance Not associated with an increased risk of infection or inflammation. nih.govresearchgate.net
Regulatory Follow-up FDA Approval No post-marketing studies were required by the FDA at the time of approval. fda.govfda.gov
Long-term Safety Controlled Clinical Trials (up to 48 weeks) Demonstrated efficacy and safety for maintaining hemoglobin and iron balance. nih.govresearchgate.net

Challenges and Future Directions in Ferric Pyrophosphate Research

Optimizing Ferric Pyrophosphate Bioavailability Across Diverse Food Matrices

A significant challenge in the application of this compound as a food fortificant is the variability of its bioavailability depending on the food matrix. nih.gov Research has shown that the relative bioavailability of micronized dispersible this compound (MDFP) can differ substantially when incorporated into different food vehicles, such as a wheat-milk infant cereal versus a rice meal. nih.gov

Key Research Findings:

Influence of Food Matrix: In a study comparing MDFP in different meals, the geometric mean iron absorption was 2.0% from a wheat-based meal, while it was only 1.7% from a rice meal. nih.gov This highlights the profound impact of the food matrix on the absorption of this iron compound. nih.govcsic.es

Effect of Enhancers: The addition of ascorbic acid has been shown to significantly increase iron absorption from this compound. nih.govacs.org In one study, adding ascorbic acid at a 4:1 molar ratio to iron increased iron absorption from MDFP in a wheat-based meal from 2.0% to 5.8%. nih.gov Similarly, in a Caco-2 cell model, ascorbic acid and cysteine increased ferritin formation from soluble this compound (SFP) by 3- and 2-fold, respectively. acs.org

Impact of Inhibitors: Dietary components like phytic acid and tannic acid can drastically reduce iron bioavailability from SFP. acs.org The addition of zinc, calcium, and magnesium has also been shown to have an inhibitory effect. acs.org

Role of Processing: The processing of food can also alter the bioavailability of this compound. who.int For instance, the mean iron absorption from MDFP extruded into artificial rice grains was higher (3.0%) compared to when it was simply added to a rice meal at the time of feeding (1.7%). nih.gov

Interactive Data Table: Relative Bioavailability of Micronized Dispersible this compound (MDFP) in Different Food Matrices

Food MatrixIron CompoundAscorbic Acid AddedGeometric Mean Iron Absorption (%)Relative Bioavailability (RBV) vs. Ferrous Sulfate (B86663) (%)
Wheat-Milk Infant CerealMDFPNo2.062
Wheat-Milk Infant CerealFerrous SulfateNo3.2100
Wheat-Milk Infant CerealMDFPYes5.839
Wheat-Milk Infant CerealFerrous SulfateYes14.8100
Rice Meal (unprocessed)MDFPNo1.715
Rice Meal (unprocessed)Ferrous SulfateNo11.6100
Rice Meal (extruded)MDFPNo3.024
Rice Meal (extruded)Ferrous SulfateNo12.6100

Data sourced from a crossover study in young women. nih.govresearchgate.net

Future research must continue to investigate the complex interactions between this compound and various food components to develop strategies that ensure consistent and optimal iron absorption, regardless of the dietary context.

Developing Next-Generation this compound Delivery Systems

Promising strategies include:

Liposomal Encapsulation: This technology involves enclosing this compound within a lipid bilayer. wbcil.comscirp.org This encapsulation can improve gastrointestinal absorption and bioavailability while minimizing side effects. scirp.org Liposomal iron has shown potential for target-specific delivery. scirp.org

Micronization and Nanosizing: Reducing the particle size of this compound to the micro or nano-scale increases its surface area and solubility, which can lead to improved bioavailability. researchgate.netrsc.org Studies have shown that nanosized this compound can have a relative bioavailability comparable to ferrous sulfate. researchgate.netrsc.org

Sucrosomial® Iron: This novel technology encases this compound in a matrix of phospholipids (B1166683) and sucrose (B13894) esters of fatty acids, forming a "Sucrosome®". pharmanutra.itnih.gov This structure is designed to enhance absorption and ensure high gastrointestinal tolerability. pharmanutra.itnih.gov

Complexation with Other Compounds: The formation of complexes, such as this compound citrate (B86180), can influence the solubility and bioavailability of the iron. wbcil.com The addition of stabilizers like sodium pyrophosphate to bouillon cubes fortified with this compound has been shown to increase iron bioavailability. nih.govnih.gov

Transdermal Delivery: As a non-invasive alternative, transdermal delivery of this compound using technologies like soluble microneedles and iontophoresis is being investigated. researchgate.netnih.govnih.gov

These advanced delivery systems hold the potential to revolutionize iron supplementation by offering more effective and better-tolerated options. nih.govresearchgate.net

Personalized Nutrition Approaches Utilizing this compound

The future of iron supplementation is moving towards personalized nutrition, where interventions are tailored to an individual's specific needs and genetic makeup. wbcil.com this compound is a candidate for such personalized approaches due to its versatility. wbcil.comsudeeppharma.com

Key areas of development in personalized nutrition with this compound include:

Genetic Factors: Research is needed to understand how genetic variations influence the metabolism and absorption of this compound. This knowledge could lead to personalized recommendations.

Biomarkers: Identifying reliable biomarkers to assess an individual's iron status and their response to this compound supplementation is crucial for personalized dosing. rsc.org One study suggested that Fetuin-B could be a potential biomarker for detecting biological responses to nanoparticle this compound exposure. rsc.org

Individualized Protocols: In clinical settings, such as for patients with chronic kidney disease, individualized protocols using this compound citrate have shown promise in managing anemia more effectively. nih.gov These protocols can lead to better hemoglobin control and a reduction in the need for other medications. nih.gov

By considering individual factors, personalized nutrition strategies can optimize the benefits of this compound supplementation while minimizing potential risks.

Targeted Delivery Mechanisms for Specific Cellular and Tissue Iron Needs

A key area of future research is the development of targeted delivery systems for this compound to meet the specific iron requirements of different cells and tissues. wbcil.com This approach aims to deliver iron directly where it is needed most, potentially increasing efficacy and reducing systemic side effects.

Promising avenues for targeted delivery include:

M Cell Transport: Some encapsulated forms of this compound, such as SunActive® Fe, are thought to be transported through microfold cells (M cells) in the intestine. ijss-sn.com This pathway could bypass the conventional iron absorption route, potentially leading to superior absorption and bioavailability. ijss-sn.com

Liposomal Targeting: Liposomes can be engineered to target specific cells or tissues, offering a potential mechanism for delivering this compound to sites with high iron demand. scirp.org

Transdermal Systems: Iontophoresis and microneedles are being explored to deliver this compound directly into the bloodstream, bypassing the gastrointestinal tract entirely. researchgate.netnih.gov This could be particularly beneficial for individuals with absorption issues. researchgate.net

The ability to direct this compound to specific cellular destinations would represent a significant advancement in iron therapy.

Comprehensive Long-Term Outcome Studies on this compound Interventions

While many studies have demonstrated the short-term efficacy of this compound in improving iron status, there is a need for more comprehensive, long-term outcome studies. chemicalbook.com These studies are essential to fully understand the sustained impact of this compound interventions on health and well-being.

Future research should focus on:

Large-Scale Fortification Programs: Evaluating the long-term effectiveness of large-scale food fortification programs using this compound is crucial to assess their public health impact. micronutrientforum.org

Clinical Endpoints: Long-term clinical trials are needed to investigate the effects of this compound on a range of health outcomes beyond just iron status, particularly in specific patient populations like those with chronic kidney disease. chemicalbook.comresearchgate.net For instance, while some studies show promise, others have raised concerns about long-term safety and mortality in certain patient groups, highlighting the need for further investigation. chemicalbook.com

Sustained Efficacy: Studies are required to determine if the initial improvements in iron status following this compound supplementation are maintained over extended periods. A study on extruded rice kernels fortified with micronized this compound showed improved body iron stores in children after 8 months. researchgate.net

The results of these long-term studies will provide critical evidence to guide public health policies and clinical practice regarding the use of this compound.

Elucidating Remaining Mechanistic Aspects of Iron Uptake and Metabolism from this compound

Despite its widespread use, some mechanistic aspects of how the body absorbs and utilizes iron from this compound are not fully understood. kcl.ac.uk Further research is needed to clarify these processes to optimize its use.

Key areas for mechanistic investigation include:

Intestinal Absorption Pathways: While it is known that this compound is poorly soluble, the exact mechanisms of its absorption in the intestine are still being debated. researchgate.netkcl.ac.uk Some studies suggest that absorption occurs primarily via the divalent metal transporter-1 (DMT1) after reduction of Fe3+ to Fe2+, while others point to the involvement of endocytosis for nanoparticle forms. kcl.ac.uk The role of M cells in the transport of encapsulated this compound is also an area of active research. ijss-sn.comnih.govnih.gov

Cellular Iron Trafficking: Once absorbed, the pathways by which iron from this compound is trafficked within and between cells to meet metabolic needs require further elucidation. physiology.org

Interaction with Regulatory Proteins: Understanding how this compound and its metabolites interact with key iron-regulating proteins, such as hepcidin (B1576463) and ferroportin, is essential for a complete picture of its metabolism. physiology.org

A deeper understanding of these fundamental mechanisms will enable the development of more effective iron intervention strategies.

Addressing Global Iron Deficiency Anemia through Innovative this compound Strategies

Iron deficiency anemia remains a major global public health problem, affecting billions of people. nih.govkcl.ac.uk this compound is a key tool in the fight against this deficiency, and innovative strategies are being developed to maximize its impact. wbcil.commicronutrientforum.orggainhealth.org

Future strategies should focus on:

Cost-Effective Fortification: Developing low-cost, highly bioavailable forms of this compound is essential for the success of large-scale food fortification programs in low- and middle-income countries. nih.gov

Novel Delivery Vehicles: Exploring new and culturally appropriate food vehicles for this compound fortification, such as bouillon cubes, can help reach wider populations. nih.govnih.gov

Innovative Delivery Systems for Vulnerable Populations: School-based programs and other novel delivery systems can be used to reach marginalized communities with iron supplements, including those containing this compound. tandfonline.comnih.gov A study in Mexico demonstrated the effectiveness of a school-based delivery system for providing iron supplements to indigenous women. tandfonline.comnih.gov

Combination Therapies: Investigating the efficacy of this compound in combination with other micronutrients or absorption enhancers can lead to more effective interventions. gainhealth.org

Through these innovative approaches, this compound can play an even more significant role in the global effort to eradicate iron deficiency anemia.

常见问题

Q. How is this compound characterized for ionic composition and stability in aqueous solutions?

  • Methodological Answer : Ion chromatography (IC) paired with mass spectrometry can quantify ionic species (e.g., Fe³⁺, citrate, pyrophosphate). For example, a study reported 8% Fe³⁺, 19% citrate, and 18% hydrogen phosphate in this compound citrate . Stability testing under varying pH (4–8) and temperature (25–37°C) via accelerated aging studies is critical for dialysis applications .

Advanced Research Questions

Q. How do researchers resolve contradictions in solubility data for this compound across different studies?

  • Methodological Answer : Contradictions arise from variations in synthesis methods (e.g., co-precipitation vs. hydrothermal synthesis) and analytical conditions. A meta-analysis approach, comparing X-ray diffraction (XRD) crystallinity data and solubility profiles (e.g., Tian et al., 2016), can identify confounding variables like residual counterions (e.g., sulfate vs. chloride) .

Q. What advanced analytical techniques are employed to detect pyrophosphate interactions with ferric ions in complex matrices?

  • Methodological Answer : Fluorescent chemosensors with metal-ion complexes (e.g., Zn²⁺-dipicolylamine) enable selective pyrophosphate detection via fluorescence quenching. Nuclear magnetic resonance (NMR) spectroscopy (³¹P NMR) can track pyrophosphate binding kinetics in real time .

Q. How can researchers design experiments to assess the environmental impact of this compound in agricultural applications?

  • Methodological Answer : Ecotoxicological assays using Daphnia magna or soil microbiota evaluate acute/chronic toxicity. For example, EPA guidelines recommend LC₅₀ (lethal concentration) testing and bioaccumulation studies. Synchrotron-based X-ray absorption spectroscopy (XAS) identifies iron speciation in soil matrices .

Q. What statistical approaches are used to analyze variability in iron retention data from this compound supplementation studies?

  • Methodological Answer : Mixed-effects models account for inter-subject variability (e.g., in dialysis patients). Analysis of covariance (ANCOVA) adjusts for baseline hemoglobin levels, as demonstrated in clinical trials with this compound citrate .

Key Considerations for Experimental Design

  • Synthesis Protocols : Use sodium pyrophosphate decahydrate and ferric nitrate under inert conditions to minimize oxidation .
  • Toxicology Screening : Include Ames tests for mutagenicity and in vitro hepatocyte assays for metabolic profiling .
  • Data Reprodubility : Report mean ± SD with ≥3 independent replicates, as per guidelines for iron-binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric Pyrophosphate
Reactant of Route 2
Ferric Pyrophosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。